![molecular formula C22H18N2O B5836608 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B5836608.png)
2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPP is a member of the imidazole family of compounds, and it has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol is not fully understood, but it has been proposed to act through a variety of pathways. 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, and it has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its anticancer activity.
Biochemical and physiological effects:
2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, and it has been found to induce apoptosis in cancer cells. 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its anticancer activity. In addition, 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in high yields with good purity. 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has also been extensively studied and has a well-established mechanism of action. However, there are some limitations to the use of 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol in lab experiments. It has been found to have low solubility in water, which may limit its use in certain assays. In addition, 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has not been extensively studied in vivo, and its potential side effects are not well understood.
Direcciones Futuras
There are several future directions for research on 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol. One potential area of research is the development of more effective synthesis methods for 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol, which could improve its purity and yield. Another area of research is the investigation of the potential side effects of 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol, particularly in vivo. Further studies are also needed to determine the optimal dosage and administration of 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol for therapeutic use. Finally, the potential use of 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol in the treatment of neurodegenerative diseases warrants further investigation.
Métodos De Síntesis
2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol can be synthesized through a multi-step process involving the reaction of 4-methylbenzaldehyde and 4-phenyl-1,2-diamine to form an intermediate compound, which is then reacted with 2-hydroxybenzaldehyde to produce 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol. The synthesis of 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has been well-established, and it can be produced in high yields with good purity.
Aplicaciones Científicas De Investigación
2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has been extensively studied for its potential use in scientific research. It has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been proposed as a potential therapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c1-15-11-13-17(14-12-15)21-20(16-7-3-2-4-8-16)23-22(24-21)18-9-5-6-10-19(18)25/h2-14,25H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBYWCXWLYVLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B5836532.png)
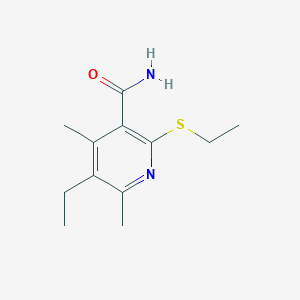
![5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5836548.png)

![N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5836562.png)
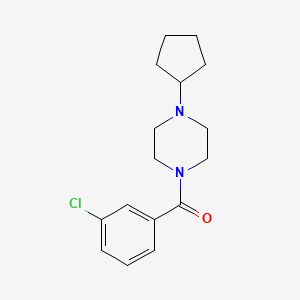
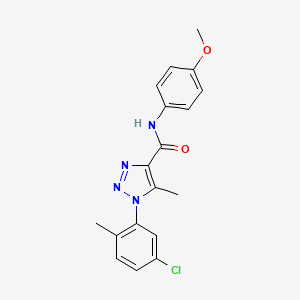
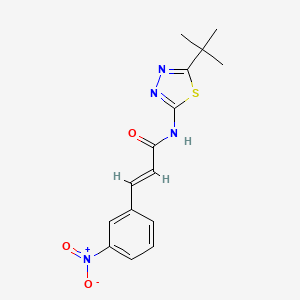
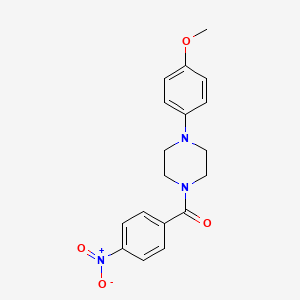
![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5836594.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5836621.png)
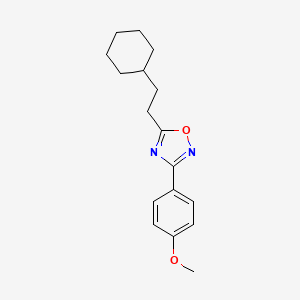
![N'-(4-nitrobenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B5836646.png)
![ethyl 4-[({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B5836649.png)